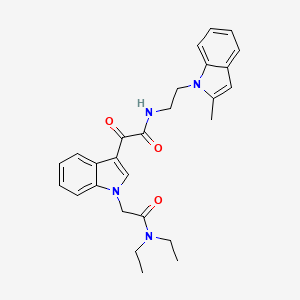

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide

CAS No.: 893984-82-2

Cat. No.: VC6348254

Molecular Formula: C27H30N4O3

Molecular Weight: 458.562

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893984-82-2 |

|---|---|

| Molecular Formula | C27H30N4O3 |

| Molecular Weight | 458.562 |

| IUPAC Name | 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(2-methylindol-1-yl)ethyl]-2-oxoacetamide |

| Standard InChI | InChI=1S/C27H30N4O3/c1-4-29(5-2)25(32)18-30-17-22(21-11-7-9-13-24(21)30)26(33)27(34)28-14-15-31-19(3)16-20-10-6-8-12-23(20)31/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H,28,34) |

| Standard InChI Key | IFOSRYLFXRYWBO-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3C(=CC4=CC=CC=C43)C |

Introduction

Biological Activities of Indole Derivatives

Indole derivatives have been extensively studied for their biological activities, including:

-

Anticancer Activity: Many indole derivatives have shown promising anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells .

-

Antimicrobial Activity: Some indole compounds exhibit antimicrobial effects, making them potential candidates for new antibiotics .

-

Neuroprotective Effects: Indoles have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Potential Applications

Given the diverse biological activities of indole derivatives, compounds like 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide could have potential applications in:

-

Cancer Therapy: Their ability to inhibit cancer cell growth makes them candidates for anticancer drugs.

-

Infectious Diseases: Antimicrobial properties could lead to new treatments for bacterial infections.

-

Neurological Disorders: Neuroprotective effects might be beneficial in managing neurodegenerative conditions.

Research Challenges and Future Directions

Despite the potential of indole derivatives, there are challenges in developing them into drugs, including:

-

Stability and Bioavailability: Ensuring the compound remains stable under physiological conditions and is effectively absorbed by the body.

-

Toxicity and Safety: Evaluating the compound's safety profile to avoid adverse effects.

Future research should focus on optimizing the synthesis process, evaluating biological activities, and assessing pharmacokinetic properties to fully explore the therapeutic potential of these compounds.

Data and Findings from Similar Compounds

While specific data on 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide is not available, similar compounds have shown promising results:

These findings highlight the potential of indole derivatives in medicinal chemistry and encourage further investigation into their therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume